molecular formula C19H16FNO3 B14407102 1-Benzoyl-3-(4-fluorobenzoyl)piperidin-4-one CAS No. 87642-27-1

1-Benzoyl-3-(4-fluorobenzoyl)piperidin-4-one

Cat. No.: B14407102
CAS No.: 87642-27-1
M. Wt: 325.3 g/mol
InChI Key: PXLPTOXBRZIISC-UHFFFAOYSA-N
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Description

1-Benzoyl-3-(4-fluorobenzoyl)piperidin-4-one is an organic compound with the molecular formula C18H16FNO2 It is a derivative of piperidine, a six-membered heterocyclic amine, and contains both benzoyl and fluorobenzoyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Benzoyl-3-(4-fluorobenzoyl)piperidin-4-one typically involves the reaction of piperidin-4-one with benzoyl chloride and 4-fluorobenzoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

1-Benzoyl-3-(4-fluorobenzoyl)piperidin-4-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: The fluorine atom in the fluorobenzoyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

Scientific Research Applications

1-Benzoyl-3-(4-fluorobenzoyl)piperidin-4-one has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Benzoyl-3-(4-fluorobenzoyl)piperidin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Benzoyl-3-(4-fluorobenzoyl)piperidin-4-one is unique due to the presence of both benzoyl and fluorobenzoyl groups, which confer distinct chemical and biological properties.

Properties

CAS No.

87642-27-1

Molecular Formula

C19H16FNO3

Molecular Weight

325.3 g/mol

IUPAC Name

1-benzoyl-3-(4-fluorobenzoyl)piperidin-4-one

InChI

InChI=1S/C19H16FNO3/c20-15-8-6-13(7-9-15)18(23)16-12-21(11-10-17(16)22)19(24)14-4-2-1-3-5-14/h1-9,16H,10-12H2

InChI Key

PXLPTOXBRZIISC-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC(C1=O)C(=O)C2=CC=C(C=C2)F)C(=O)C3=CC=CC=C3

Origin of Product

United States

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